5-chloro-7-fluoro-1H-indole-3-carbaldehyde
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Overview
Description
5-chloro-7-fluoro-1H-indole-3-carbaldehyde: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
5-Chloro-7-Fluoro-1H-Indole-3-Carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many bioactive compounds and has been found to bind with high affinity to various targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
They play a significant role in biochemical reactions, showing various biologically vital properties .
Cellular Effects
Indole derivatives are known to have a significant impact on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of indole derivatives can vary with different dosages, and this can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives can interact with various transporters or binding proteins, and this can have effects on their localization or accumulation .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-7-fluoro-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the electrophilic substitution reaction on the indole nucleus, followed by formylation at the 3-position. The reaction conditions often involve the use of strong acids or bases to facilitate the substitution and formylation reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation to introduce the chloro and fluoro substituents, followed by formylation. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-chloro-7-fluoro-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol.
Substitution: The chloro and fluoro substituents can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products:
Oxidation: 5-chloro-7-fluoro-1H-indole-3-carboxylic acid.
Reduction: 5-chloro-7-fluoro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-chloro-7-fluoro-1H-indole-3-carbaldehyde is used as a precursor in the synthesis of more complex indole derivatives. It serves as a building block in multicomponent reactions to create diverse molecular structures .
Biology and Medicine: Indole derivatives, including this compound, are studied for their potential biological activities. They have shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and safety profiles .
Comparison with Similar Compounds
- 5-fluoroindole-3-carbaldehyde
- 5-chloroindole-3-carbaldehyde
- 7-fluoroindole-3-carbaldehyde
Comparison: 5-chloro-7-fluoro-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Properties
IUPAC Name |
5-chloro-7-fluoro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZPUEIRQNDYPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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